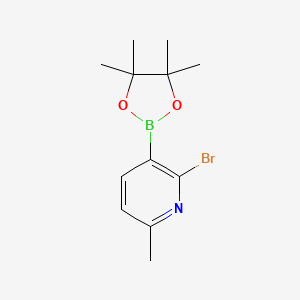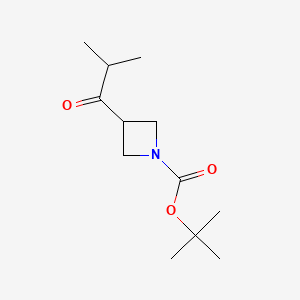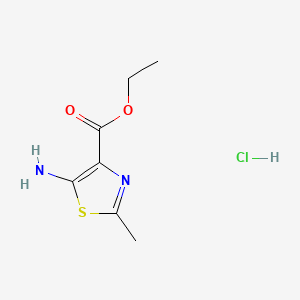
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile, also known as FMPP, is a chemical compound that belongs to the family of phenylpropanoids. It is a synthetic compound that has been widely used in scientific research due to its unique properties. FMPP is a white crystalline powder that is soluble in organic solvents and has a melting point of 105-107°C.
Mecanismo De Acción
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile acts as a ligand for various receptors in the brain, including the dopamine receptor, serotonin receptor, and adrenergic receptor. It has been shown to have a high binding affinity for these receptors, which can lead to the activation or inhibition of various signaling pathways. 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile can also act as an inhibitor of enzymes such as monoamine oxidase, which can affect the levels of neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile has been shown to have a range of biochemical and physiological effects. It has been reported to have a stimulant effect on the central nervous system, leading to increased alertness and cognitive function. 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile has also been shown to have an anxiolytic effect, reducing anxiety levels in animal models. In addition, 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile has been reported to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile can also be used as a reference compound for the development of new drugs. However, there are some limitations to the use of 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile in lab experiments. It can be toxic at high doses, and its effects on humans are not well understood.
Direcciones Futuras
There are several potential future directions for research involving 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile. One area of interest is the development of new drugs that target specific receptors in the brain. 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile can be used as a reference compound for the development of these drugs. Another area of interest is the study of the long-term effects of 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile on the brain and body. This could help to determine the safety of using 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile in humans. Finally, 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile could be used as a tool to study the interaction between ligands and receptors in more detail, leading to a better understanding of the mechanisms of action of various compounds.
Métodos De Síntesis
The synthesis of 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile involves the reaction of 4-fluoro-3-methylbenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile as a product. The yield of 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile has been extensively used in scientific research as a tool to study the mechanism of action of various compounds. 3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile is a useful compound for studying the interaction between ligands and receptors, as it can bind to a variety of receptors. It has been used to study the binding of ligands to the dopamine receptor, serotonin receptor, and adrenergic receptor.
Propiedades
Número CAS |
1342216-46-9 |
|---|---|
Nombre del producto |
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile |
Fórmula molecular |
C10H8FNO |
Peso molecular |
177.178 |
Nombre IUPAC |
3-(4-fluoro-3-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8FNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3 |
Clave InChI |
LHALWHGOBSNCBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)CC#N)F |
Sinónimos |
3-(4-fluoro-3-Methylphenyl)-3-oxopropanenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




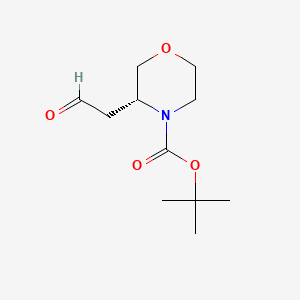
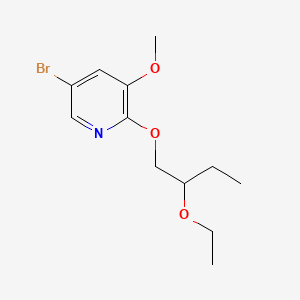
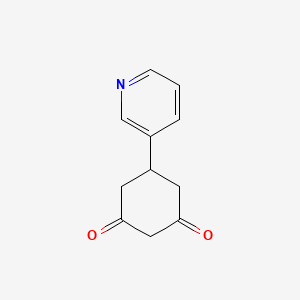
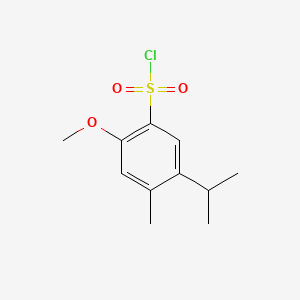
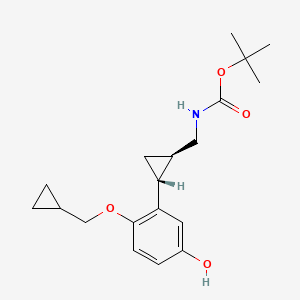
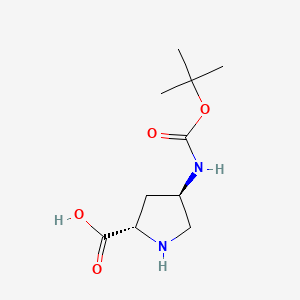
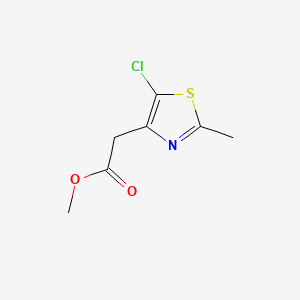
![Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B572189.png)
